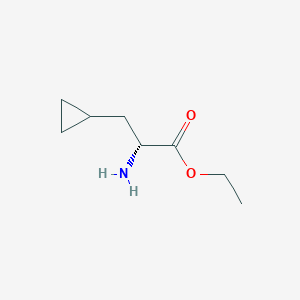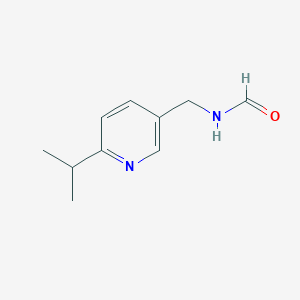![molecular formula C15H20O2 B12966820 (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one is a complex organic compound with a unique structure that includes a fused ring system and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Fused Ring System: This step often involves cyclization reactions, where smaller ring systems are fused together under specific conditions.
Introduction of Chiral Centers: Chiral centers are introduced using chiral catalysts or reagents to ensure the correct stereochemistry.
Functional Group Modifications: Various functional groups are added or modified through reactions such as alkylation, oxidation, or reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and control.
Catalyst Optimization: Developing and using catalysts that enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify or remove certain functional groups.
Substitution: Various substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes or Receptors: Affecting their activity and leading to downstream effects.
Modulate Signaling Pathways: Influencing cellular processes such as proliferation, apoptosis, or differentiation.
Interact with DNA or RNA: Potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one include other fused ring systems with chiral centers, such as:
Naphthofuran Derivatives: Compounds with similar fused ring structures.
Octahydronaphthalene Derivatives: Compounds with similar hydrogenated naphthalene cores.
Methylene-Substituted Compounds: Compounds with methylene groups attached to the ring system.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3aR,9S,9aR,9bS)-9,9a-dimethyl-3-methylidene-4,5,7,8,9,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-11-7-8-12-10(2)14(16)17-13(12)15(9,11)3/h6,9,12-13H,2,4-5,7-8H2,1,3H3/t9-,12+,13-,15+/m0/s1 |
InChI Key |
MCWIBQXSOJFMTL-BYDSVVRCSA-N |
Isomeric SMILES |
C[C@H]1CCC=C2[C@@]1([C@@H]3[C@H](CC2)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1CCC=C2C1(C3C(CC2)C(=C)C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12966742.png)
![2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile](/img/structure/B12966751.png)
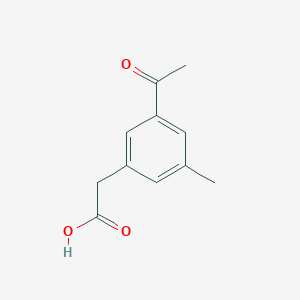
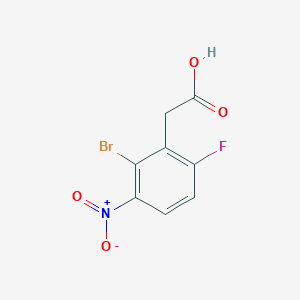
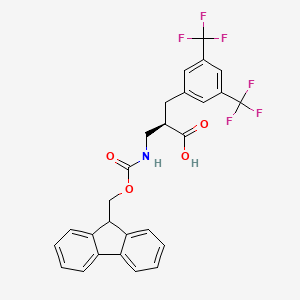

![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)
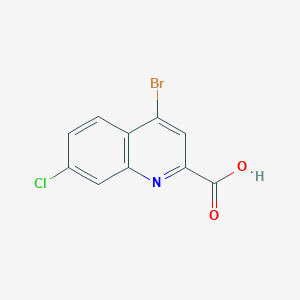


![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
